molecular formula C10H18O4Zn B093234 Zinc pivalate CAS No. 15827-10-8

Zinc pivalate

Cat. No. B093234
CAS RN: 15827-10-8
M. Wt: 267.6 g/mol
InChI Key: HQBBDVUXOOMFQN-UHFFFAOYSA-L
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Description

Zinc Pivalate Description

Zinc pivalate complexes are a class of zinc organometallics that have gained attention due to their enhanced stability and reactivity in various chemical reactions. These complexes are often used as precursors or catalysts in the synthesis of nanoparticles, organic compounds, and in catalysis studies. The term "pivalate" refers to the pivaloyl (or trimethylacetyl) group, which is known for its steric bulk and ability to stabilize metal centers .

Synthesis Analysis

The synthesis of zinc pivalate complexes can involve different methods, including the reaction of zinc salts with pivaloyl-cyanoxime , the thermolysis of heterometallic pivalate clusters , and the use of pivalic anhydride in the presence of a zinc catalyst . For instance, the reaction of zinc sulfate with pivaloyl-cyanoxime leads to the formation of new zinc complexes . Similarly, heterometallic pivalate clusters have been used as single-source precursors for the synthesis of monodisperse nanoparticles .

Molecular Structure Analysis

The molecular structure of zinc pivalate complexes can vary significantly. For example, the complex [Zn(PiCO){H(PiCO)2}(H2O)] features a zinc center with a distorted octahedral environment, while the tetranuclear complex [Zn4(μ3-OH)2(PiCO)6(H2O)4] exhibits a more intricate structure with different bidentate binding modes of the pivaloyl-cyanoxime anion . These structures can serve as models for naturally occurring Zn-containing enzymes .

Chemical Reactions Analysis

Zinc pivalate complexes are involved in a variety of chemical reactions. They have been shown to catalyze the transesterification of esters , the synthesis of acylsilanes from carboxylic acids , and cross-coupling reactions . The complexes can also participate in the preparation of heterocyclic organozinc reagents and in the synthesis of directly linked zinc chlorin dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc pivalate complexes are influenced by their molecular structure and the ligands attached to the zinc center. These complexes are characterized by their enhanced air and moisture stability , which is a significant advantage for their handling and storage. They also exhibit high reactivity in various bond-forming reactions, making them valuable in organic synthesis . Magnetic measurements of nanoparticles derived from zinc pivalate precursors have shown superparamagnetic behavior at room temperature .

Scientific Research Applications

1. Organic Synthesis

  • Application : Zinc pivalates are mixed zinc–magnesium organometallics bearing a carbon–zinc bond and magnesium or zinc pivalate (OCO t Bu) units. These organometallic reagents are readily prepared by various methods and produce, after solvent evaporation, solid organozinc species with enhanced air and water stability .
  • Method : The preparation involves direct metal insertion in the presence of LiCl or a Br/Mg-exchange using iPrMgCl·LiCl (turbo-Grignard) or related reagents .
  • Results : The use of these methods has expanded the field of applications of these methods and further allows the preparation of highly reactive organosodium reagents .

2. Cobalt-Catalyzed Selective 1,2-Dialkylation

  • Application : Alkylzinc pivalates are used as reagents in cobalt-catalyzed selective 1,2-dialkylation .
  • Method : The preparation of solid and salt-stabilized alkylzinc pivalates by OPiv-coordination, which exhibit enhanced stability and a distinct advantage of reacting well in cobalt-catalyzed difluoroalkylation-alkylation of dienoates .
  • Results : This reaction proceeds under simple and mild conditions and features broad substrate scope and functional group compatibility .

3. Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

  • Application : Organozinc pivalates are used in cobalt-catalyzed difluoroalkylarylation of alkenes . This method is important for the installation of fluorine into pharmaceutically relevant molecules .
  • Method : A mixture of vinylarene and CoBr2 is treated with 2.0 equiv of organozinc pivalate at 23 °C for 30 min to generate the proposed Co (I)-species, followed by addition of bromodifluoroacetate and another 0.5 mmol of phenylzinc pivalate .
  • Results : This reaction involves direct halogen atom abstraction via single electron transfer to difluoroalkyl bromides from the in situ formed cobalt(I) species, thus realizing a Co(I)/Co(II)/Co(III) catalytic cycle .

4. Synthesis of Pharmaceuticals and Agrochemicals

  • Application : The construction of Csp3–Csp3 bonds through Negishi-type reactions using alkylzinc reagents as the pronucleophiles is of great importance for the synthesis of pharmaceuticals and agrochemicals .
  • Method : The first preparation of solid and salt-stabilized alkylzinc pivalates by OPiv-coordination, which exhibit enhanced stability and a distinct advantage of reacting well in cobalt-catalyzed difluoroalkylation-alkylation of dienoates .
  • Results : This reaction proceeds under simple and mild conditions and features broad substrate scope and functional group compatibility .

5. Synthesis of Polymeric Zinc Pivalate

  • Application : The synthesis, structure, and thermal behavior of polymeric zinc pivalate have been studied .
  • Method : The reaction of zinc acetate hydrate with pivalic acid in air at 100 °C afforded the new 1D coordination polymer {Zn (Piv) 2 } n .
  • Results : The thermal behavior of the resulting compound and the sublimation and vaporization processes in the temperature range of 430–550 K were studied by differential scanning calorimetry and thermogravimetric analysis .

6. Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

  • Application : Organozinc pivalates are used in cobalt-catalyzed difluoroalkylarylation of alkenes . This method is important for the installation of fluorine into pharmaceutically relevant molecules .
  • Method : A mixture of vinylarene and CoBr2 is treated with 2.0 equiv of organozinc pivalate at 23 °C for 30 min to generate the proposed Co (I)-species, followed by addition of bromodifluoroacetate and another 0.5 mmol of phenylzinc pivalate .
  • Results : This reaction involves direct halogen atom abstraction via single electron transfer to difluoroalkyl bromides from the in situ formed cobalt(I) species, thus realizing a Co(I)/Co(II)/Co(III) catalytic cycle .

Safety And Hazards

Zinc Pivalate is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for Zinc Pivalate are not explicitly mentioned, zinc research in general is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .

properties

IUPAC Name

zinc;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBBDVUXOOMFQN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166392
Record name Zinc pivalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc pivalate

CAS RN

15827-10-8
Record name Zinc pivalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc pivalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc pivalate
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Synthesis routes and methods I

Procedure details

The 3-(trifluormethyl)phenylzinc pivalate (1d) product can be stored under inert gas atmosphere at ambient temperature for one week without any loss of activity (entry 1, Table 1 below). After 5 minutes of storage in air, 95% of active zinc species could be determined by titration (Table 1, entry 2). After 15 minutes, the activity is reduced to 58% (Table 1, entry 3) and after 30 and 45 minutes, activities of 43% and 40% are obtained (Table 1, entries 4-5). After storage on air for 60 minutes, active zinc species cannot be detected (Table 1, entry 6).
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Synthesis routes and methods II

Procedure details

Pivalic acid (20.4 g, 22.6 mL, 200 mmol) is placed in a dry and argon-flushed 500 mL Schlenk-flask equipped with a magnetic stirring bar and a septum, and the pivalic acid is dissolved in dry THF (100 mL). The solution is cooled to 0° C. and methyllithium (135 mL, 1.63 M in diethyl ether, 220 mmol) is added dropwise. After the evolution of methane gas has stopped, ZnCl2 in THF (100 mL, 1.0 M, 100 mmol) is added and the mixture is stirred for 2 h at 25° C. The solvent is removed in vacuo and zinc pivalate.2LiCl (2a) is obtained as a colourless solid in quantitative yield.
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Synthesis routes and methods III

Procedure details

To 250 ml of water, warmed to 60°-70° C., was added 56.1 gm (0.55 mole) of pivalic acid (trimethylacetic acid). Then 31.25 gm (0.25 mole) of zinc carbonate was added portionwise over a period of 10 to 15 minutes and then the temperature was raised to 96°-98° C. After agitating the reaction mixture for 1 hour, the mixture was cooled to 4° C. with an ice bath for 30 minutes and the suspension filtered. The filter cake was washed once with 75 ml cold water and 3×50 ml cold acetone. The resulting product was dried at 60° C. for 16 hours in a draft oven to yield 58 gm (87%) of zinc pivaloate.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Zinc pivalate
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Zinc pivalate
Reactant of Route 3
Zinc pivalate

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